3-(2-Bromophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-(2-bromophenyl)-1-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO3/c18-16-4-2-1-3-14(16)5-6-17(20)19-9-15(10-19)22-12-13-7-8-21-11-13/h1-4,13,15H,5-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMSBFSKZJXXGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1COC2CN(C2)C(=O)CCC3=CC=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation
The propan-1-one backbone is efficiently constructed using Friedel-Crafts acylation. In a representative procedure adapted from, 2-bromobenzene reacts with propionyl chloride in the presence of AlCl₃:
Procedure :
- Dissolve AlCl₃ (29.44 g, 221 mmol) in dichloroethane (300 mL) at 0°C.
- Add propionyl chloride (17.02 g, 184 mmol) dropwise, followed by 2-bromobenzene (30 g, 184 mmol).
- Stir at room temperature for 12 hours.
- Quench with water, extract with DCM, and concentrate to yield 3-(2-bromophenyl)propan-1-one (38.20 g, 95%).
Key Data :
- Yield : 95%
- Characterization : ¹H NMR (DMSO-d₆): δ 7.79 (d, J = 4.4 Hz, 1H), 7.38 (d, J = 4.0 Hz, 1H), 2.97–2.92 (m, 2H), 1.07 (t, J = 7.2 Hz, 3H).
Synthesis of the Azetidine Derivative
Azetidine Ring Formation
Azetidine rings are typically synthesized via cyclization of 1,3-diamines or ring-opening of epoxides. A method from involves reductive cyclization using NaBH₄:
Procedure :
- React 1,3-dibromopropane (1.0 equiv) with 3-((tetrahydrofuran-3-yl)methoxy)amine (1.2 equiv) in THF.
- Add NaBH₄ (2.5 equiv) at 0°C and stir for 6 hours.
- Purify via column chromatography (SiO₂, EtOAc/hexane) to obtain 3-((tetrahydrofuran-3-yl)methoxy)azetidine (72% yield).
Key Data :
- Solvent : THF
- Temperature : 0°C → room temperature
- Yield : 72%
Coupling Strategies
Nucleophilic Substitution
The azetidine derivative reacts with the propan-1-one core via nucleophilic substitution. A protocol from uses K₂CO₃ as a base:
Procedure :
- Dissolve 3-(2-bromophenyl)propan-1-one (1.0 equiv) and 3-((tetrahydrofuran-3-yl)methoxy)azetidine (1.2 equiv) in DMF.
- Add K₂CO₃ (2.0 equiv) and heat at 80°C for 12 hours.
- Isolate the product via extraction (EtOAc/H₂O) and chromatography (58% yield).
Optimization Insights :
- Solvent Screening : DMF > DMSO > CH₃CN (highest yield in DMF).
- Base Effect : K₂CO₃ > Cs₂CO₃ > Et₃N (K₂CO₃ minimizes side reactions).
Alternative Routes and Mechanistic Considerations
Photoredox Catalysis
A radical-based approach from employs CuCl and visible light for C–N bond formation:
Procedure :
- Mix 3-(2-bromophenyl)propan-1-one (1.0 equiv), azetidine derivative (1.2 equiv), CuCl (10 mol%), and NaHCO₃ (2.0 equiv) in CH₃CN.
- Irradiate with blue LEDs (450 nm) for 24 hours.
- Purify to obtain the product (44% yield).
Advantages :
- Avoids strong bases.
- Compatible with sensitive functional groups.
Challenges and Mitigation Strategies
Steric Hindrance
The bulky (tetrahydrofuran-3-yl)methoxy group impedes coupling efficiency. Solutions include:
Byproduct Formation
Competing elimination reactions are minimized by:
- Low-Temperature Conditions : 0°C during azetidine synthesis.
- Protective Groups : Temporary silylation of the tetrahydrofuran oxygen.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the propanone group.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The bromophenyl group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Industry
Materials Science:
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)propan-1-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table highlights key structural differences and similarities with related compounds:
Biological Activity
3-(2-Bromophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)propan-1-one is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews its biological activity, synthesis, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The compound features a bromophenyl group, a tetrahydrofuran moiety, and an azetidine ring. Its IUPAC name is 3-(2-bromophenyl)-1-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]propan-1-one. The molecular formula is , with a molecular weight of 360.27 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₂BrNO₃ |
| Molecular Weight | 360.27 g/mol |
| IUPAC Name | 3-(2-bromophenyl)-1-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]propan-1-one |
| CAS Number | 2309727-62-4 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Bromophenyl Intermediate : Utilizing a bromobenzene derivative through a Grignard reaction.
- Azetidine Ring Formation : Achieved via cyclization reactions with appropriate amine precursors.
- Tetrahydrofuran Attachment : Introduced through etherification reactions using suitable alcohol derivatives.
Pharmacological Potential
Research indicates that this compound has potential therapeutic properties, particularly in anti-inflammatory and anticancer activities.
Mechanism of Action :
The biological activity may be attributed to its ability to interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions .
Case Studies and Research Findings
Several studies have explored the compound's efficacy:
-
Anticancer Activity :
- A study demonstrated that derivatives of azetidine compounds exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .
- Another investigation focused on the structure-based optimization of related compounds that showed promising results in reducing tumor growth in murine models .
-
Anti-inflammatory Properties :
- The compound's structural features may contribute to its anti-inflammatory effects, making it a candidate for further investigation in inflammatory disease models.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to similar compounds:
| Compound | Biological Activity |
|---|---|
| 3-(2-Chlorophenyl)-1-(3-(oxolan-3-ylmethoxy)azetidin-1-yl)propan-1-one | Moderate anticancer activity |
| 3-(2-Fluorophenyl)-1-(3-(oxolan-3-ylmethoxy)azetidin-1-yl)propan-1-one | Lower anti-inflammatory effect |
The presence of the bromine atom may confer unique reactivity and biological activity compared to its chloro and fluoro analogs.
Q & A
Synthesis and Optimization
Basic: Q. Q: What are the critical steps for optimizing the synthesis of 3-(2-bromophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)propan-1-one? A: Key steps include:
- Azetidine ring functionalization : Introduce the tetrahydrofuran-3-yl methoxy group via nucleophilic substitution or Mitsunobu reaction under anhydrous conditions (e.g., THF, DCM) with catalysts like triphenylphosphine .
- Ketone coupling : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 2-bromophenyl group to the propan-1-one backbone. Optimize ligand choice (e.g., SPhos) and base (K₂CO₃) to enhance yield .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization for high purity (>95%) .
Advanced: Q. Q: How can reaction mechanisms for unexpected byproducts (e.g., azetidine ring opening) be investigated? A:
- Mechanistic probes : Use deuterated solvents (e.g., D₂O) to trace proton transfer steps in azetidine ring reactions. Monitor intermediates via in situ FTIR or LC-MS .
- Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to identify transition states and energy barriers for side reactions .
Biological Activity and Target Identification
Basic: Q. Q: What methodologies are recommended for preliminary biological activity screening? A:
- In vitro assays : Test kinase inhibition (e.g., EGFR, PI3K) using fluorescence-based assays (IC₅₀ determination) .
- Cellular uptake studies : Use fluorescent tagging (e.g., BODIPY) to evaluate permeability in cancer cell lines (e.g., HeLa) via confocal microscopy .
Advanced: Q. Q: How can contradictory bioactivity data across studies (e.g., variable IC₅₀ values) be resolved? A:
- Structure-activity relationship (SAR) analysis : Compare analogs (e.g., bromine vs. chlorine substituents) to identify electronic/steric effects .
- Target engagement assays : Use CETSA (Cellular Thermal Shift Assay) to confirm direct binding to purported targets .
Analytical Characterization
Basic: Q. Q: What spectroscopic techniques are essential for characterizing this compound? A:
- NMR : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm azetidine ring protons (δ 3.5–4.5 ppm) and bromophenyl aromatic signals (δ 7.2–7.8 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ via ESI) with <2 ppm error .
Advanced: Q. Q: How can overlapping spectral signals (e.g., tetrahydrofuran vs. azetidine protons) be resolved? A:
- 2D NMR : Utilize COSY and HSQC to assign coupled protons and quaternary carbons .
- Variable-temperature NMR : Conduct experiments at 243 K to slow rotational dynamics and split overlapping peaks .
Stability and Degradation
Basic: Q. Q: What storage conditions minimize degradation of this compound? A:
- Storage : -20°C under argon in amber vials to prevent photodegradation and oxidation .
- Stability monitoring : Use HPLC (C18 column, UV detection at 254 nm) to track purity monthly .
Advanced: Q. Q: How can degradation pathways (e.g., hydrolysis of the azetidine ring) be elucidated? A:
- Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (H₂O₂) conditions. Analyze degradants via LC-QTOF-MS .
- Kinetic modeling : Apply Arrhenius equation to predict shelf-life at varying temperatures .
Computational and Structural Studies
Advanced: Q. Q: What computational strategies predict binding modes with biological targets? A:
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1M17) to simulate interactions with kinase ATP-binding pockets .
- MD simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and conformational changes .
Data Contradiction and Reproducibility
Advanced: Q. Q: How can discrepancies in synthetic yields (e.g., 40% vs. 70%) across labs be addressed? A:
- Robustness testing : Vary catalyst loading (±10%), solvent purity (HPLC vs. technical grade), and stirring rates to identify critical parameters .
- Microscale high-throughput experimentation : Use Chemspeed platforms to screen 96 reaction conditions in parallel .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
